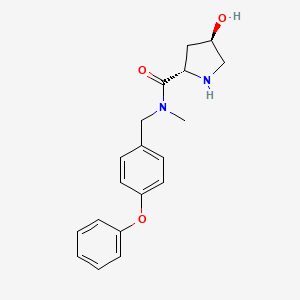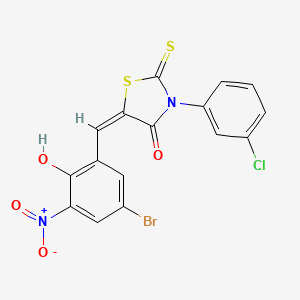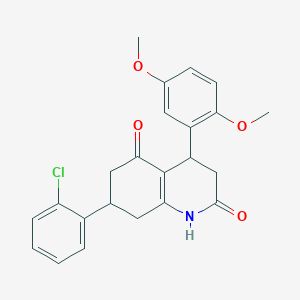![molecular formula C16H23NO3 B5530994 1-[2-(2-methoxyphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5530994.png)
1-[2-(2-methoxyphenoxy)propanoyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The asymmetric synthesis of related compounds involves multiple steps, starting with the preparation of a key ketone, followed by reduction processes that yield diastereomers with defined absolute configurations. This process is crucial for studying polymorphically controlled metabolic pathways (Shetty & Nelson, 1988). Another approach involves the synthesis of base-protected oligoribonucleotides, demonstrating the versatility of such compounds in RNA biochemistry (Beijer et al., 1990).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been characterized using techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. This comprehensive analysis includes density functional theory (DFT) calculations, providing insights into electronic and energetics behaviors, as well as intramolecular hydrogen bonding interactions (Demircioğlu et al., 2015).
Chemical Reactions and Properties
Various chemical reactions involving related compounds have been explored, including the synthesis of novel oxime esters with significant biological activities. These reactions underscore the compounds' versatility and potential in medicinal chemistry (Harini et al., 2014).
Physical Properties Analysis
Investigations into the physical properties of related compounds reveal their solid-state structures and secondary intermolecular interactions. These studies provide a foundation for understanding the compounds' stability and reactivity under various conditions (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties of related compounds, such as their antioxidant and antimicrobial potential, have been extensively studied. These properties highlight the compounds' applicability in addressing various biological challenges, from inhibiting specific enzymes to combating microbial infections (Kusumaningrum et al., 2021).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-7-6-10-17(11-12)16(18)13(2)20-15-9-5-4-8-14(15)19-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWQFAHTOLBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-methylpiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5530945.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5530950.png)

![8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5530967.png)

![9-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530988.png)


![1-amino-N-[rel-(1S,3aS,6aS)-octahydro-1-pentalenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5531017.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5531028.png)